molecular formula C8H14N2O B13220035 2-Amino-octahydroindolizin-3-one

2-Amino-octahydroindolizin-3-one

Cat. No.: B13220035
M. Wt: 154.21 g/mol
InChI Key: CTOCEGHPUJTFQT-UHFFFAOYSA-N
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Description

2-Amino-octahydroindolizin-3-one is a chemical compound with the molecular formula C8H15N2O It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-octahydroindolizin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a suitable indolizine derivative followed by amination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and amination reagents like ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-octahydroindolizin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce a variety of substituted indolizine derivatives.

Scientific Research Applications

2-Amino-octahydroindolizin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-octahydroindolizin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoindolizine: A simpler analog with similar chemical properties.

    Octahydroindolizine: Lacks the amino group but shares the core structure.

    Indolizine: The parent compound without additional functional groups.

Uniqueness

2-Amino-octahydroindolizin-3-one is unique due to the presence of both the amino group and the octahydroindolizine core. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7-5-6-3-1-2-4-10(6)8(7)11/h6-7H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOCEGHPUJTFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CC(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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